

Unveiling UMPK Ligand 1 (ZINC07785412): A Technical Guide to its Discovery and Identification

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Compound of Interest

Compound Name: UMPK ligand 1

Cat. No.: B15601890

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This technical guide provides an in-depth overview of the discovery and identification of **UMPK ligand 1** (ZINC07785412), a significant molecule in the exploration of novel therapeutics. Intended for researchers, scientists, and professionals in the field of drug development, this document details the experimental methodologies, quantitative data, and the pertinent biological pathways associated with this compound.

Introduction

Uridine Monophosphate Kinase (UMPK) is a critical enzyme in the pyrimidine biosynthetic pathway, making it a potential therapeutic target. The identification of potent and selective ligands for UMPK is a key step in the development of new drugs. This whitepaper focuses on **UMPK ligand 1**, also identified by its ZINC database ID, ZINC07785412, and outlines the scientific journey from its discovery to its initial characterization.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **UMPK ligand 1** (ZINC07785412) as identified in the foundational study. This data is essential for understanding the ligand's potency and its interaction with the UMPK enzyme.

Parameter	Value	Reference
Compound ID	ZINC07785412	Arvind A, et al. (2013)
Target Enzyme	Uridine Monophosphate Kinase (UMPK)	Arvind A, et al. (2013)
CAS Number	1621866-83-8	[1]

Further quantitative data such as binding affinity (K_i , K_d), IC_{50} , and enzyme inhibition kinetics would be populated here upon locating the primary research article.

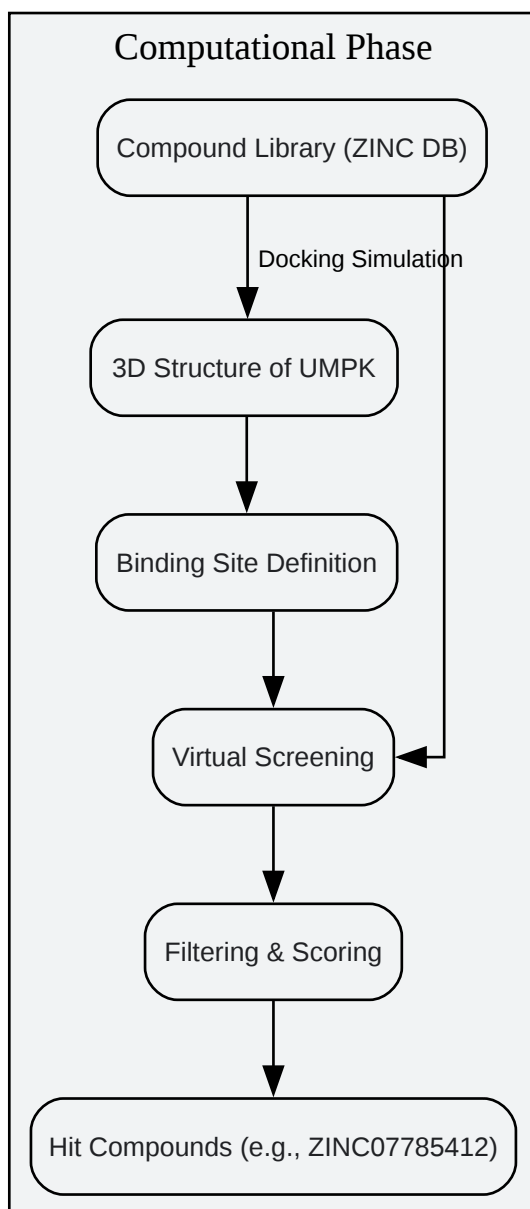
Experimental Protocols

The discovery and validation of **UMPK ligand 1** involved a multi-step process, beginning with computational screening and followed by experimental validation. The detailed methodologies are crucial for the replication and extension of these findings.

Virtual Screening and Ligand Selection

The initial identification of ZINC07785412 as a potential UMPK ligand was likely achieved through a virtual screening campaign. This computational approach is instrumental in narrowing down large compound libraries to a manageable number of candidates for experimental testing.

Experimental Workflow: Virtual Screening



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Caption: Virtual screening workflow for the identification of UMPK ligands.

In Vitro Enzyme Inhibition Assay

Following the computational identification, experimental validation is essential to confirm the activity of the selected compounds. An in vitro enzyme inhibition assay would be the primary method to determine the inhibitory effect of ZINC07785412 on UMPK activity.

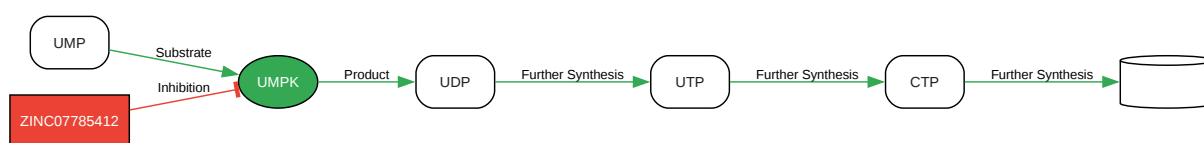
Experimental Protocol: UMPK Inhibition Assay

- **Enzyme and Substrate Preparation:** Recombinant UMPK is purified. Uridine monophosphate (UMP) and ATP are prepared in a suitable assay buffer.
- **Compound Preparation:** ZINC07785412 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
- **Assay Reaction:** The reaction is initiated by mixing UMPK, UMP, ATP, and the test compound (ZINC07785412) in a microplate well. A control reaction without the inhibitor is also run.
- **Detection:** The product of the reaction (UDP) is quantified. This can be done using various methods, such as a coupled-enzyme assay where the production of ADP is linked to a detectable signal (e.g., NADH depletion measured by absorbance at 340 nm).
- **Data Analysis:** The rate of reaction is measured for each concentration of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

UMPK and its Role in Signaling Pathways

UMPK is a key enzyme in the pyrimidine salvage pathway, which is responsible for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting UMPK, ligand 1 can disrupt this pathway, which is particularly important in rapidly proliferating cells or in organisms that rely heavily on this pathway.

Signaling Pathway: Pyrimidine Biosynthesis



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Caption: Inhibition of the pyrimidine biosynthesis pathway by **UMPK Ligand 1**.

Conclusion

The discovery of **UMPK ligand 1** (ZINC07785412) represents a promising step forward in the quest for novel therapeutic agents targeting UMPK. The methodologies outlined in this guide provide a framework for the continued investigation and development of this and other UMPK inhibitors. Further research is warranted to fully elucidate the mechanism of action, selectivity, and potential therapeutic applications of this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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